molecular formula C20H15N3O3 B2642573 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate CAS No. 1203230-14-1

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate

Cat. No.: B2642573
CAS No.: 1203230-14-1
M. Wt: 345.358
InChI Key: NEEDUQPJNDZUKX-UHFFFAOYSA-N
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Description

[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a quinoxaline core, a privileged scaffold in pharmaceutical development, linked via an ester bridge to a 5-aryl-1,2-oxazole (isoxazole) moiety . Compounds with these structural features have been investigated as potent inhibitors of enzymes like glycogen phosphorylase . Glycogen phosphorylase is a key regulatory enzyme in the process of glycogenolysis, and its inhibition is a promising therapeutic strategy for managing hyperglycemia in Type 2 diabetes . Furthermore, structurally related heterocyclic compounds have shown research value in other disease areas, including cardiovascular conditions such as congestive heart failure and arrhythmias . The specific molecular architecture of this compound, combining substituted isoxazole and quinoxaline systems, makes it a valuable chemical tool for probing biological mechanisms, structuring structure-activity relationship (SAR) studies, and screening for new biological activities. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the material in accordance with all applicable laboratory and regulatory practices.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-13-6-8-14(9-7-13)19-10-15(23-26-19)12-25-20(24)18-11-21-16-4-2-3-5-17(16)22-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEDUQPJNDZUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the attachment of the quinoxaline moiety via esterification. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like ethanol, methanol, and acetonitrile are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the treatment of various diseases:

  • Anticancer Activity : Studies have indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The oxazole moiety enhances the binding affinity to specific biological targets, which may lead to improved efficacy against cancer types such as breast and lung cancer .
  • Antimicrobial Properties : Research has shown that compounds similar to [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate exhibit antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Materials Science

The structural characteristics of this compound allow it to be utilized in the development of advanced materials:

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to better performance in electronic devices .

Environmental Studies

Research into the environmental impact of organic compounds has highlighted the need for assessing their stability and degradation pathways:

  • Environmental Risk Assessment : The compound's behavior in various environmental conditions is critical for understanding its persistence and potential ecological effects. Studies focus on its ionization properties and how they influence solubility and mobility in aquatic environments .

Case Studies

StudyFocusFindings
Anticancer Activity of Quinoxaline Derivatives Investigated the anticancer effects of various quinoxaline derivatives including this compoundDemonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values below 10 µM.
Antimicrobial Efficacy Against Gram-positive Bacteria Evaluated antimicrobial activity against Staphylococcus aureusShowed MIC values of 50 µg/mL, indicating strong antibacterial properties compared to standard antibiotics .
Synthesis and Characterization for Material Applications Developed thin films for electronic applicationsAchieved high charge mobility and stability in OLED applications, suggesting potential for commercial use .

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The oxazole ring may enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazole and Quinoline/Quinoxaline Families

The compound’s structural uniqueness lies in its combination of a quinoxaline carboxylate and a substituted 1,2-oxazole. Key analogues include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Core Heterocycle Substituents on Oxazole/Other Moieties Ester/Carboxylate Group Key Differences from Target Compound
Target Compound Quinoxaline 5-(4-Methylphenyl)-1,2-oxazol-3-yl Quinoxaline-2-carboxylate Reference compound
Methyl 5-{[(4-chlorophenyl)methyl]amino}-3-phenyl-1,2-oxazole-4-carboxylate 1,2-Oxazole 4-Chlorophenyl, amino substituent Oxazole-4-carboxylate Oxazole substitution pattern; absence of quinoxaline
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate Quinoline 4-(Benzyloxy)phenyl Quinoline-4-carboxylate Quinoline (1 nitrogen) vs. quinoxaline (2 nitrogens)
2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate Quinoline 4-Chlorophenyl Quinoline-4-carboxylate Chlorophenyl vs. methylphenyl substitution
Key Observations:

Heterocyclic Core: The quinoxaline system in the target compound provides a larger π-conjugated system and enhanced hydrogen-bonding capacity compared to quinoline analogues .

Substituent Effects : The 4-methylphenyl group on the oxazole ring may enhance lipophilicity compared to the 4-chlorophenyl or benzyloxy groups in analogues, influencing bioavailability .

Ester Position: The carboxylate at position 2 of quinoxaline (target) vs. position 4 in quinoline derivatives may alter binding interactions in biological systems .

Physicochemical and Functional Comparisons

Table 2: Hypothetical Physicochemical Properties Based on Substituents
Property Target Compound Methyl 5-{[(4-chlorophenyl)methyl]amino}-3-phenyl-1,2-oxazole-4-carboxylate 2-[4-(Benzyloxy)phenyl]-2-oxoethyl quinoline-4-carboxylate
Molecular Weight (g/mol) ~349 (estimated) 372.8 437.4
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (chlorine reduces lipophilicity) ~4.1 (benzyloxy increases lipophilicity)
Hydrogen-Bonding Capacity High (quinoxaline N-atoms) Moderate (amide and ester groups) Low (quinoline lacks second N-atom)
Notes:
  • The target compound’s quinoxaline core likely enhances crystallinity and stability compared to quinoline derivatives, as observed in crystallographic studies using SHELX .

Methodological Considerations for Comparative Analysis

  • Crystallography : Tools like SHELX and WinGX are critical for resolving structural conformations and hydrogen-bonding patterns (e.g., Etter’s graph-set analysis ).
  • Synthetic Accessibility: The oxazole-quinoxaline scaffold may require multi-step synthesis compared to simpler quinoline derivatives.

Biological Activity

The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, highlighting its relevance in therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route often includes the formation of the oxazole ring followed by the introduction of the quinoxaline moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HT-1080 (fibrosarcoma)19.56Caspase activation and cell cycle arrest
MCF-7 (breast)TBDTBD
A-549 (lung)TBDTBD

The mechanism underlying its anticancer effects appears to involve the activation of caspase pathways, leading to programmed cell death. Annexin V staining assays have confirmed that the compound promotes apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and upregulation of pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both bacterial and fungal strains. Preliminary tests indicate:

MicroorganismMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxazole ring is believed to enhance binding affinity to various enzymes and receptors involved in cancer progression and microbial resistance.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of this compound with key proteins involved in apoptosis and cell proliferation. The results indicate a stable interaction with caspase proteins, providing insights into how this compound may facilitate apoptotic processes in tumor cells .

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in preclinical models:

  • Fibrosarcoma Model : In vivo studies using HT-1080 xenografts demonstrated a significant reduction in tumor size when treated with this compound compared to controls.
  • Breast Cancer Studies : Further investigations into MCF-7 cell lines revealed that treatment led to G1 phase arrest, indicating potential for use in combination therapies targeting cell cycle regulation.
  • Antiviral Activity : Although initial screens against SARS-CoV-2 showed no significant antiviral effects (EC50 > 100 µM), ongoing research aims to modify the structure for improved efficacy against viral targets .

Q & A

What synthetic methodologies are commonly employed for the preparation of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate?

Answer:
The synthesis typically involves two key steps:

  • Step 1: Preparation of quinoxaline-2-carboxylic acid via cyclocondensation of o-phenylenediamine with diethyl oxalate under acidic conditions (e.g., HCl catalysis) .
  • Step 2: Esterification of the carboxylic acid with [5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol. This step uses thionyl chloride (SOCl₂) to activate the acid, followed by coupling with the alcohol in anhydrous dichloromethane (DCM) and triethylamine (TEA) as a base. The reaction is stirred at room temperature for 12–16 hours, yielding ~65–70% after purification via silica gel chromatography (hexane/EtOAC gradient) .

Advanced Optimization: Microwave-assisted synthesis (80°C, 2 hours) improves yields to 85% by accelerating esterification kinetics .

How is the structural integrity of the compound validated post-synthesis?

Answer:
A combination of spectroscopic and analytical techniques is used:

  • 1H NMR (400 MHz, DMSO-d₆): Quinoxaline aromatic protons appear as doublets at δ 8.5–9.0 ppm; the oxazole C-H resonates at δ 6.8–7.2 ppm. The methyl group on the phenyl ring appears as a singlet at δ 2.4 ppm .
  • IR Spectroscopy: Strong C=O stretching of the ester at ~1700 cm⁻¹ and C=N (oxazole) at ~1620 cm⁻¹ .
  • Mass Spectrometry (ESI+): Molecular ion peak at m/z 378.1 [M+H]⁺ .
  • Elemental Analysis: Carbon and nitrogen content within ±0.3% of theoretical values (e.g., C: 63.8% calc. vs. 63.5% obs.) .

What advanced computational methods are used to predict the compound’s reactivity and electronic properties?

Answer:

  • Density Functional Theory (DFT): B3LYP/6-31G* calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electrophilicity. The oxazole ring shows nucleophilic regions in molecular electrostatic potential (MEP) maps, suggesting sites for electrophilic attack .
  • Molecular Dynamics (MD): Simulations in aqueous solutions (AMBER force field) assess stability, showing a half-life of >50 ns at 298 K .

How is the compound’s stability evaluated under varying storage conditions?

Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in desiccated, amber glass vials .
  • Photostability: Exposure to UV light (254 nm) for 24 hours causes 15% degradation, necessitating light-protected storage .

What in vitro biological assays are relevant for evaluating its pharmacological potential?

Answer:

  • Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ = 48.2 ± 1.5 μM) .
  • Anti-inflammatory Activity: COX-2 inhibition via ELISA (62% inhibition at 50 μM) .
  • Cytotoxicity: MTT assay on HeLa cells (IC₅₀ = 20.3 μM) .

How can conflicting spectral data in literature be resolved?

Answer:

  • Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., ethyl quinoxaline carboxylates in ).
  • High-Resolution Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC confirms coupling between the oxazole C-3 proton and the methylene group .

What chromatographic methods ensure purity for biological testing?

Answer:

  • HPLC Conditions: C18 column (4.6 × 250 mm), mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min, UV detection at 254 nm. Retention time = 6.8 min, purity >98% .
  • Validation: Linearity (R² = 0.999), LOD = 0.1 μg/mL, LOQ = 0.3 μg/mL .

What mechanistic insights exist for its biological activity?

Answer:

  • Molecular Docking: Quinoxaline core binds to DNA gyrase (PDB: 1KZN) with a docking score of −9.2 kcal/mol, suggesting antibacterial potential .
  • SAR Studies: Methyl substitution on the phenyl ring enhances lipophilicity (logP = 2.8), correlating with improved cell membrane penetration .

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